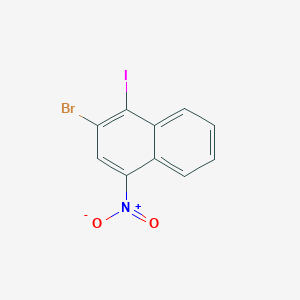

2-Bromo-1-iodo-4-nitronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-iodo-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrINO2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWHCVHKLZPYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Iodo 4 Nitronaphthalene

Strategic Precursor Design and Retrosynthetic Analysis for Polysubstituted Naphthalenes

The synthesis of complex molecules such as polysubstituted naphthalenes is often guided by retrosynthetic analysis, a technique where the target molecule is deconstructed into simpler, commercially available precursors. For 2-Bromo-1-iodo-4-nitronaphthalene, this analysis reveals several potential synthetic routes, each dependent on the order of introducing the nitro, bromo, and iodo groups. The challenge lies in controlling the regioselectivity of each step, as the positions of existing functional groups dictate where the next substituent will be added.

Three primary retrosynthetic disconnections can be considered for this compound:

C-Br Bond Disconnection: This approach identifies 1-iodo-4-nitronaphthalene as the immediate precursor. The synthesis would then involve the regioselective bromination of this intermediate. The success of this step hinges on the directing effects of the iodo and nitro groups, which must favor the introduction of bromine at the C-2 position.

C-I Bond Disconnection: This pathway points to 2-bromo-4-nitronaphthalene as the key intermediate. The subsequent step would be a regioselective iodination reaction to install the iodine atom at the C-1 position.

C-N Bond Disconnection: In this strategy, 2-bromo-1-iodonaphthalene serves as the precursor. The final step would be the nitration of this dihalogenated naphthalene (B1677914). The regioselectivity of this reaction must result in the placement of the nitro group at the C-4 position.

The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is a significant area of focus in organic synthesis due to their applications in pharmaceuticals and materials science. nih.gov The choice of synthetic route is often determined by the availability of starting materials and the ability to control the placement of each functional group with high precision.

Direct Halogenation Approaches in Naphthalene Functionalization

Direct halogenation is a fundamental method for the functionalization of aromatic rings. In the context of synthesizing this compound, regioselective halogenation protocols are critical. The naphthalene ring is more reactive than benzene to electrophilic substitution, with a preference for reaction at the C-1 (alpha) position. libretexts.org However, the presence of other substituents profoundly alters this reactivity and selectivity.

The bromination of a nitronaphthalene intermediate, such as 1-iodo-4-nitronaphthalene, is a key step in one of the potential synthetic routes. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.govmdpi.com The reaction typically involves molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond and increases its electrophilicity.

In the case of 1-iodo-4-nitronaphthalene, the directing effects of the existing substituents must be considered:

The nitro group at C-4 is a strong electron-withdrawing group and is deactivating and meta-directing.

The iodo group at C-1 is deactivating but is ortho, para-directing.

The combined influence of these groups directs the incoming electrophile (bromonium ion) to the C-2 position, which is ortho to the directing iodo group and meta to the deactivating nitro group. N-bromosuccinimide (NBS) can also be used as a brominating agent, often providing milder reaction conditions and improved regioselectivity. mdpi.com

| Substrate | Brominating Agent | Catalyst/Solvent | Major Product Position |

|---|---|---|---|

| 1-Nitronaphthalene (B515781) | Br₂ | FeBr₃ / Acetic Acid | 5-Bromo |

| 1-Iodo-4-nitronaphthalene (Hypothetical) | Br₂ | FeBr₃ | 2-Bromo |

| Activated Aryls | NBS | Acetonitrile (B52724) | Para-Bromo |

Following a different synthetic path, the iodination of an intermediate like 2-bromo-4-nitronaphthalene is required. Direct iodination is often more challenging than bromination because iodine is less reactive. Therefore, iodination reactions typically require an activating or oxidizing agent to generate a more potent electrophilic iodine species. nih.gov Common reagents include iodine in the presence of nitric acid, or N-iodosuccinimide (NIS) with an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov

For the substrate 2-bromo-4-nitronaphthalene:

The nitro group at C-4 is meta-directing.

The bromo group at C-2 is ortho, para-directing.

The desired C-1 position is ortho to the directing bromo group. The use of silver salts, such as silver trifluoroacetate, with I₂ can also promote iodination with specific regioselectivity. nih.gov

The synthesis of this compound inherently involves a sequential halogenation strategy to introduce two different halogens onto the naphthalene core. The order of these halogenation steps is critical for success. The challenge lies in introducing the second halogen atom regioselectively next to the first, creating a vicinal (1,2) dihalogenated pattern, while also contending with the directing influence of the nitro group.

The synthesis of polysubstituted naphthalenes can be challenging due to difficulties in controlling the regioselectivities of electrophilic aromatic substitution reactions. oup.com Advanced methods, such as consecutive aryne reactions, have been developed to create a variety of naphthalene derivatives from simple modules, highlighting the ongoing effort to control substitution patterns. oup.com The choice between a "bromination-then-iodination" versus an "iodination-then-bromination" sequence depends on the relative directing power of the halogens and the nitro group at each stage of the synthesis.

Nitration Strategies in the Synthesis of Halogenated Naphthalenes

Nitration is a classic electrophilic aromatic substitution reaction essential for introducing a nitro group onto an aromatic ring. study.com This strategy is central to the synthetic route that begins with 2-bromo-1-iodonaphthalene.

The direct nitration of unsubstituted naphthalene typically occurs with a mixture of concentrated nitric acid and sulfuric acid. study.comdocbrown.info This reaction proceeds via the nitronium ion (NO₂⁺) electrophile and shows high regioselectivity for the C-1 (alpha) position, yielding primarily 1-nitronaphthalene. docbrown.infoacs.orgscitepress.org The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary depending on the specific nitrating agent and reaction conditions used. nih.gov

When nitrating a pre-functionalized naphthalene like 2-bromo-1-iodonaphthalene, the directing effects of the halogen substituents determine the outcome.

The iodo group at C-1 is ortho, para-directing, activating the C-2, C-4, and C-5 positions.

The bromo group at C-2 is ortho, para-directing, activating the C-1, C-3, and C-6/C-8 positions.

The C-4 position is para to the strongly directing iodo group at C-1. This alignment, combined with steric hindrance at other activated positions (like C-3, which is crowded between the two halogens), strongly favors the introduction of the nitro group at the C-4 position.

| Nitrating Agent | Solvent | 1-Nitronaphthalene (%) | 2-Nitronaphthalene (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | - | ~95% | ~5% |

| HNO₃/H₂SO₄ | 1,4-Dioxane | 96% | 4% |

| Peroxynitrous acid | Aqueous | Major Isomer | Minor Isomer |

Data adapted from various studies on naphthalene nitration. acs.orgscitepress.org

Ipso-Nitration Pathways for Substituted Halonaphthalenes

Ipso-nitration is a powerful technique in organic synthesis where a nitro group (–NO₂) replaces a non-hydrogen substituent on an aromatic ring. unacademy.com This process is distinct from conventional nitration, which typically involves the substitution of a hydrogen atom. semanticscholar.org For the synthesis of compounds like this compound, ipso-nitration could theoretically be employed to introduce the nitro group at the C4 position by displacing a pre-existing substituent, such as a halogen or a carboxyl group. unacademy.comnih.gov

The mechanism involves the electrophilic attack of a nitrating agent at a position already bearing a substituent. nih.gov A variety of leaving groups can be displaced in this manner, including –B(OH)₂, –CO₂H, –SO₃H, halogens (–X), and others. nih.gov Traditional nitrating agents like nitric acid (HNO₃) or mixtures of HNO₃/H₂SO₄ have been used, but these classical methods can suffer from a lack of regioselectivity and harsh reaction conditions. unacademy.comsemanticscholar.org

Modern research has focused on developing milder and more selective reagents. For instance, mixtures of nitrate salts and chlorotrimethylsilane serve as efficient and regioselective nitrating agents for the ipso-nitration of arylboronic acids. organic-chemistry.org This method proceeds under mild conditions and produces nitroarenes in moderate to excellent yields. organic-chemistry.org Another example involves the use of cerium(IV) ammonium nitrate (CAN) supported on silica (B1680970) for the ipso-nitration of substituted cinnamic acids. semanticscholar.org While a direct application to a di-halogenated naphthalene to produce this compound is specific, these methodologies demonstrate the potential of ipso-nitration to achieve selective nitration on highly substituted aromatic rings, potentially replacing a strategically placed leaving group at the C4 position of a 1-iodo-2-bromonaphthalene precursor.

Table 1: Selected Reagents for Ipso-Nitration

| Reagent/System | Substrate Type | Key Features |

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Various Aromatics | Classical method, often lacks regioselectivity. unacademy.comsemanticscholar.org |

| Nitrate Salt / Chlorotrimethylsilane | Arylboronic Acids | Efficient, convenient, and highly regioselective. organic-chemistry.org |

| Cerium(IV) Ammonium Nitrate (CAN) / Silica | Cinnamic Acids | Solid-phase approach, demonstrates alternative nitrating agents. semanticscholar.org |

Convergent and Linear Synthesis Pathways for Complex Halogenated Nitronaphthalene Architectures

The synthesis of a multi-substituted molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. fiveable.me

Table 2: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step, sequential construction (A → B → C → D). wikipedia.org | Independent synthesis of fragments followed by assembly (A→B, C→D, then B+D→E). wikipedia.org |

| Efficiency | Overall yield decreases multiplicatively with each step. msu.edu | Generally higher overall yields for complex targets. deogiricollege.org |

| Flexibility | Less flexible; a failure in one step impacts the entire sequence. | More flexible; allows for optimization of fragment syntheses independently. fiveable.me |

| Application | Suitable for simpler molecules or when regioselectivity is easily controlled. | Preferred for complex, large, or symmetric molecules. fiveable.mewikipedia.org |

Green Chemistry Principles in Halogenated Naphthalene Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more environmentally benign processes. This includes the development of metal-free protocols, the use of non-toxic solvents like water, and the application of alternative energy sources.

Development of Transition-Metal-Free Halogenation Protocols

Halogenated naphthalenes are crucial synthetic intermediates. dergipark.org.tr Traditionally, their synthesis often relies on transition-metal catalysts. However, developing transition-metal-free methods is a key goal of green chemistry to avoid the cost, toxicity, and contamination issues associated with these metals. dergipark.org.tr

Recent research has demonstrated efficient, metal-free approaches for synthesizing halogenated naphthalene derivatives. One such method reports the synthesis of 2-bromo-3-(bromomethyl)naphthalene from naphthalene in high yield through a sequence involving Birch reduction, in-situ dichlorocarbene formation, and subsequent ring-opening bromination with molecular bromine (Br₂). dergipark.org.trresearchgate.net Another study describes a transition-metal-free protocol for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols, showcasing C-F bond activation without the need for a metal catalyst. nih.gov These examples highlight a trend towards more sustainable synthetic routes that can be applied to the halogenation steps required for producing complex molecules like this compound.

Utilization of Aqueous Media and Micellar Systems in Environmentally Benign Synthesis

One of the primary goals of green chemistry is to replace volatile and hazardous organic solvents with safer alternatives. Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. scirp.org However, the low solubility of many organic compounds in water presents a significant challenge. scirp.org

Micellar catalysis offers a solution to this problem. Surfactants, such as cetyltrimethylammonium bromide (CTAB), can be added to water to form micelles. scirp.org These micelles have a hydrophobic core that can solubilize organic reactants, effectively creating a microreactor environment that facilitates the reaction in the aqueous bulk phase. scirp.org An efficient and environmentally friendly protocol for the halogenation of naphthols has been developed using hydrogen peroxide and alkali metal halides in an aqueous micellar medium. scirp.org The use of cationic surfactants like CTAB was found to facilitate the efficiency of the halogenation process. scirp.org This approach, which involves the in situ generation of the active halogen species, represents a clean and safe procedure that could be adapted for the synthesis of halogenated naphthalenes. scirp.org

Ultrasonic-Assisted Organic Synthesis (USAOS) Applications in Naphthalene Chemistry

Ultrasonic-assisted organic synthesis (USAOS) is an energy-efficient green technology that can accelerate chemical reactions, increase yields, and improve selectivity under milder conditions. unito.it The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. nih.gov

This technique has been successfully applied to a variety of organic transformations. For example, the ultrasound-assisted condensation reaction of aryl aldehydes and β-naphthol has been used to synthesize 14-aryl-14H-dibenzo[a,j]xanthenes in excellent yields (90–98%) and significantly reduced reaction times (30–90 minutes). unito.it Another study demonstrated that reaction yields and times for the synthesis of novel chalcones were markedly improved under ultrasonic irradiation compared to conventional stirring methods. The application of ultrasound can enhance mass transfer and activate reactants, making it a promising tool for improving the efficiency and environmental footprint of the halogenation and nitration steps in the synthesis of complex naphthalene derivatives. unito.itnih.gov

Reactivity and Mechanistic Investigations of 2 Bromo 1 Iodo 4 Nitronaphthalene

Electrophilic Aromatic Substitution Patterns in Polyhalogenated Nitronaphthalenes

Electrophilic aromatic substitution (SEAr) on the 2-bromo-1-iodo-4-nitronaphthalene ring system is generally disfavored due to the deactivating nature of all three substituents. wikipedia.orgmasterorganicchemistry.com Halogens (Br, I) are ortho-, para-directing but deactivating, while the nitro group (NO₂) is a strong deactivating and meta-directing group. masterorganicchemistry.com

In this specific molecule, the nitro group at the C4 position strongly deactivates the entire ring, particularly the peri-position C5. The halogens at C1 and C2 also contribute to the deactivation. The directing effects of the substituents are as follows:

Iodo group (C1): Directs incoming electrophiles to C2 (blocked) and C4 (blocked).

Bromo group (C2): Directs incoming electrophiles to C1 (blocked) and C3.

Nitro group (C4): Directs incoming electrophiles to C3 and C5.

Considering these effects, any potential electrophilic attack would most likely be directed to the C3 or C5 positions. However, the cumulative deactivation from three substituents makes such reactions challenging, requiring harsh conditions that may lead to low yields or decomposition. The first step of an SEAr reaction, the attack of the aromatic ring on the electrophile, is the slow, rate-determining step because it disrupts the aromaticity of the ring to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strong electron-withdrawing nitro group at the C4 position significantly activates the naphthalene (B1677914) ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. libretexts.orgcolby.edu This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

Halogen Displacement Reactions (Bromine and Iodine) in the Naphthalene System

In this compound, the C1 position (bearing the iodine) is ortho to the activating nitro group at C4. This proximity makes the C1 carbon highly electrophilic and susceptible to nucleophilic attack. The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgnih.gov

The relative reactivity of halogens as leaving groups in SNAr reactions is a subject of debate and depends on the specific reaction conditions and substrate. youtube.com Typically, the rate-determining step is the initial attack of the nucleophile, which is favored at the most electron-deficient carbon. youtube.comyoutube.com The C1 position is more activated by the ortho-nitro group than the C2 position. Furthermore, the C-I bond is weaker than the C-Br bond, making iodide a better leaving group than bromide in the elimination step. Therefore, nucleophilic displacement is expected to occur selectively at the C1 position, replacing the iodo group.

Table 1: Predicted Selectivity in Nucleophilic Aromatic Substitution

| Position | Substituent | Activating Group Proximity | Predicted Reactivity |

|---|---|---|---|

| C1 | Iodine | Ortho to NO₂ | High |

Nitro Group Displacement Reactions in Halo-Nitronaphthalene Derivatives

While halogen displacement is more common, the displacement of a nitro group in SNAr reactions is also possible, though it generally requires specific conditions and potent nucleophiles. The viability of nitro group displacement depends on the stability of the leaving group and the nature of the nucleophile. In some systems, particularly with highly activated rings, the NO₂ group can be displaced. However, in the context of this compound, the halogens are superior leaving groups, and their displacement would be the overwhelmingly favored reaction pathway. Research into direct nitro group displacement from such polyhalogenated systems is not extensively documented, suggesting it is a minor or non-existent pathway compared to halodeiodination or halodebromination.

Transition Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of selective functionalization using transition metal-catalyzed cross-coupling reactions. The general reactivity trend for the oxidative addition step, which is often rate-determining, is C–I > C–Br > C–Cl. nih.govresearchgate.net This selectivity allows for the stepwise modification of dihalogenated substrates.

Suzuki-Miyaura Coupling Chemistry with Halogenated Naphthalenes

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov For this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly selective coupling.

By carefully selecting the palladium catalyst, ligands, and reaction conditions (e.g., lower temperatures), it is possible to achieve chemoselective oxidative addition at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. nih.gov This stepwise approach enables the synthesis of complex, unsymmetrically substituted naphthalene derivatives.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | Selective coupling at C-I |

Heck and Sonogashira Coupling Adaptations for Naphthalene Functionalization

Similar principles of chemoselectivity apply to other important palladium-catalyzed reactions like the Heck and Sonogashira couplings.

The Heck reaction couples aryl halides with alkenes. organic-chemistry.orgwikipedia.org When applied to this compound, the reaction can be controlled to occur exclusively at the C-I bond. This allows for the introduction of an alkenyl substituent at the C1 position while preserving the bromine at C2 for a potential second coupling reaction. nih.govresearchgate.net

The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-I bond is again exploited for selective functionalization. libretexts.orgnih.gov It is well-established that Sonogashira coupling of dihaloarenes containing both iodine and bromine occurs preferentially at the C-I position, enabling the synthesis of 1-alkynyl-2-bromo-4-nitronaphthalene derivatives. libretexts.org These intermediates are valuable for further diversification.

Table 3: Predicted Selectivity in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Predicted Site of Primary Reaction | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C1 (Iodine) | C-I bond is more reactive towards oxidative addition than C-Br. |

| Heck | Alkene | C1 (Iodine) | C-I bond is more reactive towards oxidative addition than C-Br. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-alkynyl-2-bromo-4-nitronaphthalene |

| 2,4-dinitrofluorobenzene |

| 1-chloro-2,4-dinitrobenzene |

| Chlorobenzene |

| 4-nitromethoxybenzene |

Other Palladium and Copper-Mediated Transformations in the Context of Dihalonitronaphthalenes

Palladium and copper-catalyzed reactions are foundational tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. nih.govnih.gov In the context of dihalonitronaphthalenes such as this compound, these transformations offer pathways to complex molecular architectures, leveraging the differential reactivity of the carbon-halogen bonds. The C–I bond is generally more reactive than the C–Br bond in oxidative addition to low-valent metal centers like Pd(0), a key step in many cross-coupling cycles. This reactivity difference is the basis for selective functionalization.

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, are widely employed. nih.govmdpi.com For a substrate like this compound, a Suzuki coupling could be performed selectively at the C-I position under carefully controlled conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This stepwise approach allows for the introduction of two different aryl, alkyl, or vinyl groups.

Copper-mediated reactions, particularly Ullmann-type couplings, also play a significant role. nih.gov While historically requiring harsh conditions, modern ligand systems have expanded the scope and mildness of copper-catalyzed C-N, C-O, and C-S bond-forming reactions. The choice between palladium and copper can sometimes offer complementary selectivity. nih.gov For instance, in certain systems, palladium catalysis might favor arylation at one position, while a copper-based system could be tuned to functionalize another. nih.gov

The following table illustrates the typical reactivity order and common transformations for aryl halides in palladium-catalyzed cross-coupling reactions.

| Bond Type | Relative Reactivity | Example Transformations | Catalyst System (Typical) |

| C–I | Highest | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| C–Br | Intermediate | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Pd(OAc)₂, PdCl₂(dppf) |

| C–Cl | Lowest | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Pd₂ (dba)₃/Buchwald Ligands |

This differential reactivity allows for sequential cross-coupling strategies, as demonstrated in the synthesis of complex molecular chains where bromo-iodo intermediates are selectively functionalized. researchgate.net

Radical-Mediated Reaction Pathways

Beyond metal-catalyzed processes, radical-mediated pathways offer alternative modes of reactivity for aryl halides. The primary mechanism in this class is the radical-nucleophilic substitution, or Sʀɴ1.

The Sʀɴ1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, discovered by Bunnett and Kim in 1970, involves a chain reaction initiated by the transfer of an electron to the aryl halide substrate. wikipedia.orgyoutube.com Unlike traditional nucleophilic aromatic substitution (SɴAr), the Sʀɴ1 reaction does not require strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org

The mechanism proceeds through three main stages: youtube.comchim.it

Initiation: The aryl halide (ArX) accepts an electron from an initiator (e.g., solvated electrons, photochemical stimulation) to form a radical anion, [ArX]•−. dalalinstitute.com

Propagation: The radical anion fragments, losing the halide ion (X⁻) to form an aryl radical (Ar•). chim.it This radical then reacts with a nucleophile (Nu⁻) to create a new radical anion, [ArNu]•−. This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the product (ArNu). wikipedia.org

Termination: Chain termination can occur through various pathways, such as the aryl radical abstracting a hydrogen atom from the solvent. chim.it

For a molecule like this compound, the presence of the nitro group, a potent electron acceptor, would facilitate the initial electron transfer, making it a suitable substrate for Sʀɴ1 reactions. The reaction could potentially be initiated at either the C-I or C-Br bond. Given the lower bond dissociation energy of the C-I bond, fragmentation of the initial radical anion to expel an iodide ion would likely be the preferred pathway. This mechanism has been widely used to form new C-C and C-heteroatom bonds and to synthesize heterocyclic compounds. chim.itnptel.ac.in

Chemo- and Regioselectivity in Complex Reaction Systems involving Halogens and Nitro Groups

In a molecule with multiple reactive sites, such as this compound, controlling the selectivity of a reaction is paramount. slideshare.net

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. study.comstudy.com In this specific molecule, the key challenge is achieving selectivity between the C-I and C-Br bonds.

Regioselectivity is the preference for a reaction to occur at one position over another. study.comdurgapurgovtcollege.ac.in This pertains to which of the two halogen-bearing carbons (C1 or C2) reacts.

In metal-catalyzed cross-coupling reactions, the inherent difference in bond energies (C-I < C-Br) is the primary determinant of chemo- and regioselectivity. The oxidative addition of a Pd(0) catalyst to the C-I bond is kinetically favored over the C-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature, reaction time), it is possible to functionalize the C1 position (iodo) while leaving the C2 position (bromo) untouched. nih.gov

The electron-withdrawing nitro group also exerts a strong influence. It deactivates the naphthalene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SɴAr). While SɴAr typically requires the leaving group to be ortho or para to the activating group, the electronic environment of this compound is complex. The nitro group at C4 is para to the iodine at C1 and meta to the bromine at C2, suggesting that if an SɴAr mechanism were to occur, it would preferentially replace the iodine atom.

The interplay of these factors is summarized below:

| Reaction Type | Primary Selectivity Driver | Predicted Outcome for this compound |

| Pd/Cu Cross-Coupling | C-X Bond Energy (C-I < C-Br) | Reaction at C1 (Iodo) position |

| Sʀɴ1 Substitution | C-X Bond Energy / Radical Stability | Reaction at C1 (Iodo) position |

| SɴAr Substitution | Electronic Activation by NO₂ group | Reaction at C1 (Iodo) position (para to NO₂) |

Experimental Techniques for Reaction Mechanism Elucidation in Aromatic Systems

Determining the precise mechanism of a chemical reaction is a complex task that relies on a combination of experimental and computational methods. For aromatic systems, several techniques are particularly valuable. slideshare.net

Kinetic Studies: Measuring reaction rates under various conditions can provide profound mechanistic insights. mckgroup.org Reaction progress kinetic analysis can help identify catalyst deactivation, product inhibition, or changes in the rate-determining step. mckgroup.org By studying the effect of reactant and catalyst concentrations on the initial rate, the rate law can be determined, which is a mathematical expression of the mechanism. Furthermore, Eyring analysis (plotting reaction rates at different temperatures) can yield the activation parameters (ΔH‡ and ΔS‡), offering clues about the transition state's nature. researchgate.net

Isotopic Labeling: Replacing an atom with its isotope (e.g., ¹H with ²H, ¹²C with ¹³C) is a powerful tool. slideshare.net The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can indicate whether a specific bond is broken in the rate-determining step. mckgroup.org For example, a significant KIE upon deuteration of a C-H bond involved in a C-H activation step would support its involvement in the slowest step of the reaction.

Intermediate Identification and Trapping: Directly observing or trapping reactive intermediates provides strong evidence for a proposed pathway. slideshare.net Techniques such as low-temperature NMR, EPR (for radical species), and mass spectrometry can be used to detect and characterize transient species. Chemical trapping experiments involve adding a reagent that rapidly and irreversibly reacts with a specific intermediate, leading to a stable, characterizable product.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can model reaction pathways, calculate the energies of intermediates and transition states, and predict kinetic parameters. mdpi.com When combined with experimental data, these computational studies provide a detailed, atomistic view of the reaction mechanism. mdpi.com

A summary of key experimental techniques is provided in the table below.

| Technique | Information Gained | Example Application |

| Kinetic Analysis | Rate law, activation parameters, KIE | Differentiating between SɴAr and Sʀɴ1 mechanisms |

| Isotopic Labeling | Bond breaking/formation in RDS | Probing C-H activation steps in catalysis |

| Crossover Experiments | Intermolecular vs. Intramolecular pathways | Studying rearrangement reactions |

| Spectroscopic Detection | Structure of intermediates | Identifying radical anions in Sʀɴ1 reactions via EPR |

| Chemical Trapping | Proving the existence of an intermediate | Trapping a benzyne intermediate with a diene |

| Stereochemical Analysis | Reaction stereochemistry (e.g., inversion, retention) | Distinguishing between Sɴ1 and Sɴ2 mechanisms |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Halogenated Nitronaphthalenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Bromo-1-iodo-4-nitronaphthalene, a combination of one-dimensional and two-dimensional NMR experiments would provide a definitive map of its chemical structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy would reveal the number of distinct hydrogen atoms on the naphthalene (B1677914) ring system and their electronic environments. The five aromatic protons of this compound would each produce a signal in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the halogens, as well as by the anisotropic effects of the aromatic rings. The multiplicity (splitting pattern) of each signal would provide information about the number of adjacent protons, allowing for the determination of their relative positions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would be expected to show ten distinct signals, one for each carbon atom in the naphthalene core. The chemical shifts of these carbons would be indicative of their hybridization and the nature of the attached substituents. Carbons bearing the electron-withdrawing nitro, bromo, and iodo groups would be expected to resonate at different frequencies compared to the carbons bonded only to hydrogen or other carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and contains predicted data based on known substituent effects on naphthalene systems, as specific experimental data is not available.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~95-105 |

| 2 | - | ~120-130 |

| 3 | ~7.8-8.0 | ~125-135 |

| 4 | - | ~145-155 |

| 5 | ~8.0-8.2 | ~128-132 |

| 6 | ~7.6-7.8 | ~126-130 |

| 7 | ~7.6-7.8 | ~126-130 |

| 8 | ~8.2-8.4 | ~128-132 |

| 4a | - | ~130-135 |

| 8a | - | ~130-135 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the signals observed in the one-dimensional NMR spectra, two-dimensional NMR techniques are employed.

Correlation Spectrometry (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity network within the naphthalene ring system, confirming the relative positions of the five aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This powerful technique would enable the unambiguous assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (those not bonded to any hydrogens) and for confirming the placement of substituents. For instance, correlations between the proton at position 3 and the carbons at positions 1, 2, 4, and 4a would provide strong evidence for the assigned substitution pattern.

Mass Spectrometry (MS) Techniques in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aromatic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cymitquimica.com It is well-suited for the analysis of volatile and thermally stable compounds like many halogenated nitronaphthalenes. cymitquimica.com In a GC-MS analysis of this compound, the compound would first be separated from other components of a mixture on a GC column. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would be readily apparent in the molecular ion and any bromine- or iodine-containing fragment ions, aiding in the confirmation of the elemental composition.

Table 2: Illustrative GC-MS Fragmentation Data for a Halogenated Nitronaphthalene (Note: This table is illustrative. The fragmentation pattern of this compound would be unique to its structure.)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 378/380 | [M]⁺ (Molecular ion with Br isotope pattern) |

| 332/334 | [M - NO₂]⁺ |

| 251 | [M - I]⁺ |

| 205 | [C₁₀H₅NO₂]⁺ |

| 126 | [C₁₀H₆]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Aromatic Compounds

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. chemicalbook.com Similar to GC-MS, LC-MS separates components of a mixture using liquid chromatography before they are introduced into the mass spectrometer. chemicalbook.com Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used in LC-MS. These "softer" ionization methods often result in less fragmentation than EI, leading to a more prominent molecular ion peak, which is advantageous for confirming the molecular weight of the compound. LC-MS is particularly useful for the analysis of complex mixtures and for the quantification of trace-level components. bldpharm.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This level of precision allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, an HRMS measurement would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is a critical step in the definitive identification of a new or unknown substance.

Table 3: Comparison of Nominal and Exact Masses for C₁₀H₅BrINO₂

| Parameter | Value |

| Nominal Mass | 378 |

| Monoisotopic Mass (Exact Mass) | 378.8545 |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for the elucidation of molecular structures by probing the vibrations of chemical bonds. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the functional groups present in a molecule, offering a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its distinct functional groups: the naphthalene ring, the nitro group (NO₂), the carbon-bromine (C-Br) bond, and the carbon-iodine (C-I) bond.

The aromatic naphthalene core gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ range. The nitro group is a strong infrared absorber. The asymmetric and symmetric stretching vibrations of the N-O bond in the NO₂ group are expected to produce intense peaks, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |

| Aromatic C=C Stretch | Naphthalene Ring | 1600 - 1400 |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1500 |

| Symmetric NO₂ Stretch | Nitro Group | 1350 - 1300 |

| C-Br Stretch | Carbon-Bromine Bond | 650 - 395 researchgate.net |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is based on the absorption of light, Raman spectroscopy measures the change in the energy of scattered light. A key advantage of Raman spectroscopy is that it is particularly sensitive to non-polar and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, the symmetric vibrations of the naphthalene ring system would be expected to produce strong signals in the Raman spectrum. Likewise, the symmetric stretch of the nitro group can be readily identified. The C-Br and C-I stretching vibrations are also active in Raman spectroscopy. The analysis of Raman spectra for structurally related compounds, such as 2-bromo-4-methylaniline (B145976) and 4-nitrotoluene, demonstrates its utility in providing a complete vibrational profile when combined with FT-IR data. nih.govnih.gov This complementary nature allows for a more confident and detailed structural assignment.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| Ring Breathing Mode | Naphthalene Ring | ~1000 |

| Symmetric NO₂ Stretch | Nitro Group | 1350 - 1300 |

| C-Br Stretch | Carbon-Bromine Bond | 650 - 395 |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes

Terahertz time-domain spectroscopy (THz-TDS) is a technique that probes the properties of materials with short pulses of terahertz radiation, typically in the frequency range of 0.1 to 10 THz (where 1 THz = 33.3 cm⁻¹). missouri.eduwikipedia.org This region of the electromagnetic spectrum corresponds to very low-frequency vibrations, such as intermolecular interactions (e.g., hydrogen bonds), lattice vibrations in crystalline solids, and large-amplitude conformational modes of molecules. missouri.eduresearchgate.net

THz-TDS is particularly valuable for characterizing solid-state materials, as the low-frequency spectra are highly sensitive to the crystalline structure and polymorphism. For a compound like this compound, THz-TDS can provide a unique spectral fingerprint based on its crystal lattice vibrations. A study on naphthalene and 1-nitronaphthalene (B515781) demonstrated significant differences in their THz absorption spectra, highlighting the technique's ability to distinguish between structurally related compounds. missouri.edu The absorption peaks observed in the THz region arise from the collective vibrational modes of the molecules within the crystal unit cell. These modes are difficult or impossible to observe with conventional FT-IR or Raman spectroscopy. missouri.edu Therefore, THz-TDS offers a distinct analytical window for the solid-state characterization of halogenated nitronaphthalenes.

Table 3: Potential THz-TDS Absorption Peaks for Nitronaphthalene Derivatives

| Compound | Observed Absorption Peaks (THz) | Reference |

|---|---|---|

| Naphthalene | 1.30, 1.70 | missouri.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Aromatic Compound Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from a ground state to an excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the nitronaphthalene system constitutes a major chromophore.

The naphthalene ring itself has characteristic π→π* transitions. The attachment of a nitro group (an auxochrome and part of the chromophore) extends the conjugation and introduces n→π* transitions (from the non-bonding electrons on the oxygen atoms). These factors shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. The UV spectrum of 1-nitronaphthalene, for instance, is used alongside IR data to confirm its synthesis. scitepress.org The spectrum of this compound is expected to show complex absorption bands in the UV region, reflecting the electronic structure of the substituted aromatic system. The exact position and intensity of these bands are sensitive to the solvent used for the analysis.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π* | Naphthalene Ring System | 250 - 350 |

Advanced Chromatographic Separation Techniques for Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is one of the most widely used analytical techniques in chemistry. For a compound like this compound, which is likely to be produced in a reaction mixture containing isomers or unreacted starting materials, HPLC is an essential tool for purity assessment and quantification.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this type of non-polar to moderately polar compound. In RP-HPLC, the stationary phase is non-polar (e.g., a silica (B1680970) support chemically modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

For the separation of this compound, a gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to ensure good resolution from potential impurities. Detection is commonly achieved using a UV-Vis detector, as the nitronaphthalene core is a strong chromophore. The wavelength for detection would be set at one of the compound's absorption maxima (λ_max) to ensure high sensitivity. HPLC methods have been successfully developed for other brominated nitro-aromatic compounds, demonstrating the suitability of this approach. sielc.comresearchgate.net

Table 5: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector set at a λ_max of the compound |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Nitronaphthalene |

| 2-bromo-4-methyl aniline |

| 4-nitrotoluene |

| 1-bromo-4-chlorobenzene |

| Naphthalene |

| 2-Bromo-4-nitro-1H-imidazole |

| Bronopol (2-bromo-2-nitropropane-1,3-diol) |

| Acetonitrile |

| Methanol |

| Formic Acid |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Characterization

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement in the separation and analysis of complex samples, offering substantially higher peak capacity and resolution compared to conventional one-dimensional gas chromatography (1D-GC). chromatographyonline.comnumberanalytics.comchemistry-matters.com This powerful technique is particularly well-suited for the detailed characterization of intricate mixtures of halogenated nitronaphthalenes, such as those containing this compound.

The fundamental principle of GC×GC involves the use of two distinct capillary columns connected in series via a modulator. chemistry-matters.com The first, or primary, column typically employs a non-polar stationary phase, separating analytes primarily based on their volatility and boiling point. The effluent from this primary column is then collected in discrete fractions by the modulator, which rapidly injects them onto a second, shorter, and narrower column with a different, typically more polar, stationary phase. chemistry-matters.com This secondary column provides an orthogonal separation mechanism, separating the analytes based on their polarity. numberanalytics.com The result is a two-dimensional chromatogram where compounds are plotted based on their retention times on both columns, providing a structured and highly detailed chemical fingerprint of the sample. researchgate.net

For the analysis of halogenated nitronaphthalenes, a common and effective column combination involves a non-polar primary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, and a mid-polar secondary column with a stationary phase selected for its electronegative selectivity, such as a trifluoropropyl-methyl polysiloxane. restek.com This setup allows for the separation of these compounds based on their boiling points in the first dimension and their polarity, influenced by the number and type of halogen substituents and the nitro group, in the second dimension.

The enhanced separation power of GC×GC is critical for resolving isomeric and closely related halogenated nitronaphthalenes that would co-elute in a 1D-GC analysis. This is particularly important in environmental or forensic samples where numerous congeners and isomers may be present. researchgate.netazom.com

Detailed Research Findings

The following interactive data table provides hypothetical, yet scientifically plausible, GC×GC retention data for this compound and related compounds. The retention times are estimated based on the general principles of GC×GC separation, where ¹t_R_ correlates with boiling point and ²t_R_ with polarity.

Table 1: Hypothetical GC×GC Retention Data for Selected Halogenated Nitronaphthalenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹t_R_ (s) | Predicted ²t_R_ (s) |

|---|---|---|---|---|

| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | 1200 | 2.5 |

| 2-Bromo-1-nitronaphthalene | C₁₀H₆BrNO₂ | 252.07 | 1500 | 3.0 |

| 1-Iodonaphthalene | C₁₀H₇I | 254.07 | 1450 | 2.8 |

| This compound | C₁₀H₅BrINO₂ | 377.96 | 1800 | 3.5 |

| 1-Bromo-2-nitronaphthalene | C₁₀H₆BrNO₂ | 252.07 | 1510 | 3.1 |

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides a four-dimensional analytical platform (two retention times and the mass-to-charge ratio of fragment ions), enabling confident identification of the separated compounds. nih.gov The mass spectrum of this compound under electron ionization would be expected to show a prominent molecular ion peak (M⁺) at m/z 378. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) to give a fragment at m/z 332, followed by successive losses of the bromine and iodine atoms. The isotopic signature of bromine (approximately equal intensity for isotopes at m/z 79 and 81) would aid in the identification of bromine-containing fragments.

The enhanced sensitivity of GC×GC, often attributed to the cryo-focusing effect of the modulator, allows for the detection of trace-level contaminants. azom.com This capability is crucial for monitoring persistent organic pollutants and other hazardous compounds in various matrices. The structured nature of GC×GC chromatograms, where compounds of similar chemical structure often elute in distinct patterns, can also aid in the tentative identification of unknown analytes. chemistry-matters.com

Computational and Theoretical Chemistry Studies on 2 Bromo 1 Iodo 4 Nitronaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the behavior of molecules. For a polysubstituted naphthalene (B1677914) derivative such as 2-bromo-1-iodo-4-nitronaphthalene, these methods can provide insights into the effects of the electron-withdrawing nitro group and the halogen substituents on the aromatic system.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. In the context of aromatic halogenation, DFT calculations can predict reaction mechanisms, transition states, and the influence of substituents on reactivity. For nitronaphthalene derivatives, DFT has been employed to study various properties. For instance, studies on nitroaromatic compounds have used DFT at levels like B3LYP/6-311+G(d,p) to calculate molecular geometries and electronic properties. nih.gov Such calculations on this compound would likely reveal a complex interplay of electronic effects. The strong electron-withdrawing nature of the nitro group, combined with the inductive and weak deactivating effects of the bromo and iodo groups, would significantly influence the electron density distribution across the naphthalene ring system.

Computational investigations on systems like bromo- and iodo-pentafluorobenzene interacting with electron-donating molecules have utilized DFT to explore σ-hole and π-hole interactions, which are relevant for understanding intermolecular forces in halogenated compounds. rsc.org Similar interactions could be anticipated for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data. For substituted naphthalenes and other aromatic compounds, ab initio calculations have been used to determine optimized geometries, vibrational frequencies, and electronic transition energies. researchgate.net

For this compound, ab initio calculations would be instrumental in accurately predicting its conformational preferences. The steric hindrance between the bulky iodo and bromo substituents at the 1 and 2 positions, respectively, and their interaction with the nitro group at position 4, would lead to a non-planar geometry of the substituents relative to the naphthalene plane. High-level ab initio calculations could precisely quantify the dihedral angles and the energy barriers associated with their rotation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions over time.

For this compound, MD simulations could be employed to explore its conformational landscape in different solvent environments. The simulations would reveal the preferred orientations of the bromo, iodo, and nitro substituents and the dynamics of their movements. This is particularly important for understanding how the molecule interacts with other molecules, such as solvents or potential reactants.

Furthermore, MD simulations can shed light on the nature of intermolecular interactions. For instance, simulations of haloalkane dehalogenase have shown the importance of polarizability in the interaction of ions with hydrophobic environments containing aromatic residues. rug.nl In the case of this compound, MD simulations could be used to study its aggregation behavior and the formation of intermolecular halogen bonds (I···O, Br···O) and other non-covalent interactions, which are crucial in the solid state and in solution.

Reaction Pathway Modeling and Transition State Analysis in Naphthalene Derivatives

Understanding the chemical reactivity of this compound requires the modeling of potential reaction pathways and the identification of transition states. Computational methods are invaluable for this purpose, as they can provide detailed energetic profiles of reactions that are difficult or dangerous to study experimentally.

Studies on the photochemistry of nitronaphthalene derivatives have shown that they can undergo complex rearrangements. researchgate.netscholarscentral.comscribd.com For example, 1-methyl-8-nitronaphthalene (B1617748) has been studied using DFT to map its triplet potential energy surface and characterize reaction paths leading to nitrite-type intermediates or aci-forms. acs.org Similar photochemical or thermal reaction pathways could be modeled for this compound. The presence of the bromo and iodo substituents would likely influence the stability of intermediates and the energy barriers of transition states.

Theoretical studies on the oxidation of naphthalene initiated by hydroxyl radicals have used DFT and other quantum chemical approaches to investigate reaction mechanisms and estimate kinetic rate constants. researchgate.net For this compound, computational modeling could predict the most likely sites for nucleophilic or electrophilic attack, as well as the pathways for degradation or transformation reactions.

Structure-Reactivity Relationship Predictions using Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.com These models often rely on molecular descriptors calculated using quantum chemical methods.

For nitroaromatic compounds, QSAR studies have been performed to understand their toxicity. nih.govresearchgate.net These studies have shown that parameters such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is a measure of electrophilicity, can be correlated with toxicity. nih.govresearchgate.net For this compound, computational models could be used to calculate a range of descriptors, including topological, electronic, and steric parameters. These descriptors could then be used to predict its reactivity in various chemical reactions and to estimate its potential environmental impact.

The table below presents a hypothetical set of calculated descriptors for this compound, based on typical values for related nitroaromatic compounds.

| Descriptor | Predicted Value | Significance |

| EHOMO (eV) | -7.5 to -8.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO (eV) | -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. nih.gov |

| HOMO-LUMO Gap (eV) | 4.5 to 6.5 | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.0 to 5.0 | Indicates the overall polarity of the molecule. |

| Molecular Weight ( g/mol ) | 377.96 | A fundamental physical property. cymitquimica.com |

Note: The values for EHOMO, ELUMO, HOMO-LUMO Gap, and Dipole Moment are predictive and based on general trends for similar compounds. The Molecular Weight is a known property.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and gain a deeper understanding of the relationships between structure and spectroscopic properties.

For this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts. Such calculations have been successfully applied to other substituted naphthalene systems. nih.gov The predicted shifts would be highly sensitive to the electronic environment of each nucleus, which is influenced by the bromo, iodo, and nitro substituents. Comparing the calculated spectrum with an experimental one would be a robust method for structure verification.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. Theoretical studies on similar molecules, such as 2,4-dinitrodiphenylamine (B1346988) and 4-bromo-2-nitroaniline, have demonstrated good agreement between calculated and experimental vibrational spectra. researchgate.net The calculated frequencies and intensities would help in assigning the various vibrational modes of the molecule, such as the N-O stretching of the nitro group, C-H stretching of the aromatic ring, and the C-Br and C-I stretching modes.

The following table provides a hypothetical comparison of experimental and computationally predicted vibrational frequencies for key functional groups that would be present in this compound.

| Vibrational Mode | Expected Experimental Range (cm-1) | Predicted DFT Range (cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 | 3050 - 3150 |

| Asymmetric NO2 Stretch | 1520 - 1560 | 1530 - 1570 |

| Symmetric NO2 Stretch | 1340 - 1370 | 1350 - 1380 |

| C-N Stretch | 840 - 870 | 850 - 880 |

| C-I Stretch | 500 - 600 | 510 - 610 |

| C-Br Stretch | 600 - 700 | 610 - 710 |

Note: The predicted ranges are based on typical results from DFT calculations for similar molecules and may vary depending on the level of theory and basis set used.

Applications in Advanced Organic Synthesis and Functional Material Precursors

Role as Versatile Building Blocks in Complex Molecule Synthesis

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of this compound's utility. The C-I bond is generally more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions compared to the C-Br bond. This allows for selective functionalization at the 1-position, leaving the bromo group at the 2-position available for subsequent transformations. This stepwise approach is invaluable in the construction of complex molecules where precise control over the introduction of various substituents is paramount. nih.govresearchgate.net

Modern synthetic methodologies, such as sequential and iterative palladium-catalyzed cross-coupling reactions, can be hypothetically applied to 2-bromo-1-iodo-4-nitronaphthalene to introduce a diverse array of functional groups. researchgate.net For instance, a Sonogashira coupling could be selectively performed at the C-I bond, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Br bond. This selective, one-pot, multi-reaction approach offers an efficient pathway to highly functionalized naphthalene (B1677914) derivatives.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Position of Reactivity | Potential Coupling Partner | Resulting Functionality |

| 1 | Sonogashira Coupling | C1 (Iodo) | Terminal Alkyne | Alkynylnaphthalene |

| 2 | Suzuki Coupling | C2 (Bromo) | Arylboronic Acid | Aryl-substituted Naphthalene |

| 1 | Heck Coupling | C1 (Iodo) | Alkene | Alkenylnaphthalene |

| 2 | Buchwald-Hartwig Amination | C2 (Bromo) | Amine | Amino-substituted Naphthalene |

This table represents a hypothetical reaction sequence based on established principles of cross-coupling chemistry.

Derivatization Strategies for Novel Naphthalene Derivatives with Tailored Functionality

The nitro group at the 4-position further expands the synthetic possibilities. It can be readily reduced to an amino group, which can then be subjected to a wide range of transformations, including diazotization followed by Sandmeyer reactions, acylation, or alkylation. This opens up avenues for the synthesis of a vast library of naphthalene derivatives with tailored electronic and photophysical properties. nih.gov

For instance, the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable partner, can lead to the formation of azo dyes. The specific substitution pattern of the starting material could lead to dyes with unique colors and properties. researchgate.neticrc.ac.ir

Precursors for Polycyclic Aromatic Hydrocarbon (PAH) Scaffolds and Extended Aromatic Systems

Theoretical synthetic routes could involve the initial functionalization at the halogenated positions, followed by cyclization reactions to form larger, fused aromatic systems. The nitro group could be maintained to modulate the electronic properties of the resulting PAH or be converted to other functional groups to influence its self-assembly and solid-state packing. nih.govyoutube.com

Intermediates in the Synthesis of Specialty Chemicals, Dyes, and Pharmaceutical Precursors

The naphthalene core is a common motif in many specialty chemicals, including dyes and pharmaceuticals. ekb.egnih.gov Nitronaphthalenes are established intermediates in the synthesis of various dyes. scitepress.org The presence of the two halogen atoms in this compound provides handles for the introduction of various auxochromes and chromophores, which could lead to the development of novel dyes with specific absorption and emission characteristics. icrc.ac.irresearchgate.net

In the context of medicinal chemistry, the naphthalene scaffold is present in a number of approved drugs. ekb.egnih.gov The ability to selectively functionalize this compound at three different positions makes it an attractive starting material for the synthesis of complex molecules that could serve as precursors to new pharmaceutical agents. nih.govnih.gov The nitro group, for instance, can be a precursor to an amino group, a common functionality in many bioactive molecules. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in Halogenated Nitronaphthalene Chemistry

Development of Novel Catalytic Approaches for Selective Synthesis and Functionalization

The precise and efficient synthesis of 2-Bromo-1-iodo-4-nitronaphthalene and its subsequent chemical transformations heavily rely on the development of advanced catalytic systems. Current strategies often involve multi-step sequences with potential limitations in regioselectivity and yield. Future research will likely focus on addressing these challenges through several key catalytic approaches.

Transition-metal-catalyzed C-H functionalization represents a promising avenue for the direct and selective introduction of bromo and iodo groups onto the 4-nitronaphthalene scaffold. nih.govmdpi.com Catalysts based on palladium, rhodium, and copper could enable the regioselective activation of specific C-H bonds, thereby streamlining the synthesis of this compound and its derivatives. nih.gov High-throughput screening of catalyst libraries will be instrumental in identifying optimal catalyst-ligand combinations for these transformations. nih.gov

Furthermore, the development of catalysts for the selective functionalization of the existing carbon-halogen bonds in this compound is a critical area of investigation. The differential reactivity of the C-Br and C-I bonds could be exploited in sequential cross-coupling reactions to introduce a variety of substituents, leading to a diverse range of novel compounds. scispace.com Research into dual-catalytic systems that can orchestrate multiple transformations in a single pot will also be a key focus. chemrxiv.org

Table 1: Potential Catalytic Systems for the Synthesis and Functionalization of this compound

| Catalytic Approach | Potential Catalyst System | Target Transformation | Anticipated Advantages |

| C-H Bromination | Pd(OAc)₂ with specific ligands | Direct bromination of 1-iodo-4-nitronaphthalene | Improved regioselectivity, reduced waste |

| C-H Iodination | Rh(III) complexes | Direct iodination of 2-bromo-4-nitronaphthalene | Access to alternative synthetic routes |

| Cross-Coupling | Copper-based catalysts | Selective functionalization of the C-I bond | Orthogonal reactivity with the C-Br bond |

| Dual Catalysis | Combination of Pd and Ru catalysts | Tandem C-H activation and cross-coupling | Increased molecular complexity in fewer steps |

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations

Nature's synthetic machinery offers a powerful toolkit for the selective halogenation of aromatic compounds, and harnessing this potential for the synthesis of molecules like this compound is a burgeoning area of research. dtu.dknih.gov Bio-inspired approaches, particularly the use of halogenating enzymes, could provide environmentally benign and highly selective alternatives to traditional chemical methods. mdpi.com

Haloperoxidases and flavin-dependent halogenases are two major classes of enzymes that catalyze the incorporation of halogen atoms onto organic substrates. nih.govmdpi.com Future research will involve the discovery and engineering of these enzymes to accept nitronaphthalene derivatives as substrates. Directed evolution and protein engineering techniques could be employed to enhance the catalytic efficiency and tailor the regioselectivity of these biocatalysts for the specific synthesis of this compound. dtu.dknih.gov

The exploration of "cryptic" halogenation pathways in natural product biosynthesis may also unveil novel enzymatic strategies for the synthesis of polyhalogenated aromatic compounds. dntb.gov.ua Furthermore, the integration of biocatalytic steps into chemoenzymatic synthesis cascades could offer a powerful approach to building molecular complexity from simple precursors. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The translation of synthetic routes for this compound to continuous flow chemistry platforms promises to enhance reaction efficiency, safety, and scalability. mdpi.comnih.gov Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. mdpi.com The in-situ generation of reactive intermediates, a key advantage of flow chemistry, can also improve the safety profile of halogenation and nitration reactions. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, will accelerate the discovery and optimization of reaction conditions for the synthesis and functionalization of this compound. nih.gov These platforms can perform a large number of experiments in a short period, enabling the rapid screening of catalysts, reagents, and reaction parameters. The data generated from these automated experiments can then be used to build predictive models for reaction outcomes.

Table 2: Comparison of Batch vs. Flow Synthesis for Halogenated Nitronaphthalenes

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, in-situ generation of reagents |

| Scalability | Challenging, requires re-optimization | Straightforward, numbering-up or longer run times |

| Reproducibility | Can be variable | High, due to precise control |

Application of Advanced Machine Learning and AI in Predictive Chemistry for Halogenated Aromatics

Investigation of Unexplored Reactivity and Transformation Pathways for Molecular Diversification

The unique electronic properties conferred by the bromo, iodo, and nitro groups on the naphthalene (B1677914) ring suggest that this compound may exhibit unexplored and potentially valuable reactivity. Future research will focus on uncovering these novel transformation pathways to expand the chemical space accessible from this versatile building block.

The vicinal arrangement of the bromo and iodo substituents could enable unique cyclization reactions or the formation of interesting organometallic intermediates. The electron-withdrawing nature of the nitro group activates the naphthalene ring towards nucleophilic aromatic substitution, opening up possibilities for the displacement of one or both halogen atoms with a variety of nucleophiles.

Exploring the photochemistry and electrochemistry of this compound could also lead to the discovery of novel transformations. Furthermore, the application of this compound in diversity-oriented synthesis strategies could lead to the rapid generation of libraries of complex and structurally diverse molecules for biological screening. researchgate.net The systematic exploration of its reactivity will undoubtedly unlock new avenues for the synthesis of novel materials and biologically active compounds.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-1-iodo-4-nitronaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and nitration steps. For bromo-iodo-naphthalene derivatives, sequential halogenation is critical. Begin with nitration of naphthalene at the 4-position using HNO₃/H₂SO₄, followed by bromination (e.g., Br₂/FeBr₃) and iodination (e.g., KI/NaNO₂/H₂SO₄) at positions 1 and 2.

- Optimization : Use factorial design to test variables like temperature (60–120°C), stoichiometry (1:1–1:3 halide:naphthalene), and catalyst loading. For example, highlights factorial design for systematic parameter screening .

- Challenges : Competing halogen displacements may occur; monitor via TLC or GC-MS. notes similar multi-halogenated compounds require strict anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and nitro group deshielding effects. NIST data () provides reference spectra for bromonaphthalenes, which can be adapted .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z 352 (M⁺ for C₁₀H₅BrINO₂). Isotopic patterns for Br/I aid confirmation.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and C-Br/C-I (600–500 cm⁻¹) stretches. Cross-validate with ’s solubility data (e.g., chloroform as solvent) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as halogenated aromatics are prone to radical formation ( recommends similar protocols for bromo-difluorophenols) .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the iodide substituent. emphasizes anhydrous storage for iodo-benzene analogs .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer :